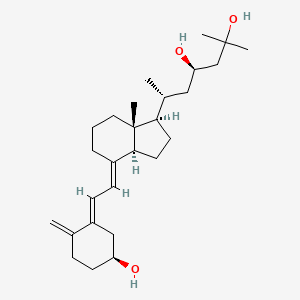

(23R)-23,25-Dihydroxycholecalciferol

Beschreibung

The exact mass of the compound (23R)-23,25-Dihydroxycholecalciferol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (23R)-23,25-Dihydroxycholecalciferol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (23R)-23,25-Dihydroxycholecalciferol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10+/t19-,22+,23-,24-,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPQHSRTHJMLM-MWLJPJMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746657 |

Source

|

| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81738-09-2 |

Source

|

| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81738-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

biological role of (23R)-23,25-Dihydroxycholecalciferol

The Biological Role of (23R)-23,25-Dihydroxycholecalciferol: Mechanisms, Metabolism, and Clinical Implications

Executive Summary

Historically, the hydroxylation of vitamin D3 at the C-23 and C-24 positions was viewed exclusively as a catabolic sink designed to prevent vitamin D toxicity. However, high-resolution metabolomics and advanced receptor-binding assays have forced a paradigm shift. (23R)-23,25-Dihydroxycholecalciferol—also known as (23R)-23,25-dihydroxyvitamin D3 or 23R,25(OH)2D3—is now recognized not merely as an intermediate of degradation, but as a biologically active secosteroid with unique receptor pharmacology. This whitepaper provides a comprehensive technical analysis of its biosynthesis, receptor interactions, clinical significance in autoimmune and neurodegenerative diseases, and the analytical methodologies required for its quantification.

Biosynthesis and Metabolic Divergence

The structural diversification of vitamin D3 is governed by the cytochrome P450 (CYP) enzyme superfamily. Following the initial hepatic 25-hydroxylation to form 25(OH)D3 (calcidiol), the metabolic pathway bifurcates[1]. While CYP27B1 catalyzes the formation of the classical active hormone 1,25(OH)2D3, the enzymes CYP24A1 and CYP3A4 dictate the alternative oxidation pathways[2][3].

CYP24A1 is a multicatalytic enzyme possessing both 24-hydroxylase and 23-hydroxylase activities. The ratio of these activities is highly species-specific and substrate-dependent. In humans, CYP24A1 and the hepatic/intestinal enzyme CYP3A4 convert 25(OH)D3 into (23R)-23,25(OH)2D3[2][3]. This metabolite serves as the obligate precursor for further oxidation steps, ultimately leading to the formation of 25-hydroxyvitamin D3-26,23-lactone, a compound known to inhibit osteoclastogenesis[4].

Figure 1: Vitamin D3 metabolic pathway highlighting CYP24A1/CYP3A4-mediated 23R-hydroxylation.

Receptor Pharmacology: Biased Agonism and Inverse Agonism

The traditional model posits that only 1,25(OH)2D3 possesses sufficient affinity for the Vitamin D Receptor (VDR) to drive transcription. However, structural biology and transcriptomic profiling reveal that nonclassical metabolites, including 23R,25(OH)2D3, function as biased agonists [5].

When (23R)-23,25(OH)2D3 binds to the VDR ligand-binding domain (LBD), the altered stereochemistry at C-23 induces a distinct conformational change in activation helix 12 (H12) compared to the classical hormone. This alternative conformation selectively alters the recruitment of co-activators (e.g., SRC-1) versus co-repressors, leading to a unique gene expression profile that uncouples calcemic activity from immunomodulatory effects[5].

Furthermore, endogenously produced hydroxy-metabolites of this class have been identified as inverse agonists on the retinoic acid receptor-related orphan receptors RORα and RORγ [5]. Because RORγt is the master transcription factor for Th17 cell differentiation, the inverse agonism exerted by 23R-hydroxylated metabolites provides a direct mechanistic link to their role in suppressing autoimmune inflammation.

Clinical Significance in Pathology

The physiological relevance of (23R)-23,25(OH)2D3 is most evident when observing its dysregulation in disease states. Because it is highly susceptible to phase II metabolism (specifically glucuronidation), it is rapidly cleared into the urine, making its plasma baseline lower than that of 24,25(OH)2D3[6]. However, high-sensitivity LC-MS/MS profiling has successfully quantified this metabolite in human serum, revealing stark contrasts between healthy and diseased populations[7][8].

Table 1: Serum Concentrations of (23R)-23,25(OH)2D3 in Health and Disease Data synthesized from comprehensive LC-MS/MS profiling of human cohorts[7][8].

| Cohort | Mean Concentration (nmol/L) | Standard Deviation | Clinical Observation & Mechanistic Hypothesis |

| Healthy Controls | 0.428 | 0.634 | Baseline physiological equilibrium of CYP24A1/CYP3A4 activity. |

| Rheumatoid Arthritis (RA) | 0.092 | 0.047 | Significant depletion. Loss of RORγ inverse agonism may exacerbate Th17-driven joint inflammation. |

| Type 1 Diabetes (T1D) | 0.087 | 0.050 | Significant depletion. Suggests systemic alteration in extrarenal CYP3A4 metabolism during autoimmunity. |

| Alzheimer's Disease (AD) | 1.009 | 0.351 | Elevated concentration. Potential compensatory neuroprotective upregulation or altered blood-brain barrier clearance. |

Experimental Methodology: Quantification via LC-MS/MS

To accurately study (23R)-23,25(OH)2D3, researchers must overcome its low circulating concentration and its structural isomerism with other dihydroxy-metabolites. The following protocol outlines a self-validating analytical workflow utilizing derivatization to enhance ionization efficiency[6][9].

Protocol: High-Sensitivity LC-ESI-MS/MS Profiling

Causality & Self-Validation: This protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) spiked prior to sample processing. The recovery of the SIL-IS self-validates the extraction efficiency, while the use of β-glucuronidase prevents false-negative quantification of highly conjugated metabolites like 23R,25(OH)2D3[6].

Step 1: Deconjugation (Critical for Urine/Tissue)

-

Aliquot 500 µL of biological fluid (serum or urine).

-

Spike with 10 µL of SIL-IS (e.g., d7-23R,25(OH)2D3) to achieve a final concentration of 5 ng/mL.

-

Add 500 units of E. coli β-glucuronidase in 0.1 M ammonium acetate buffer (pH 6.8). Incubate at 37°C for 2 hours.

-

Rationale: (23R)-23,25(OH)2D3 is preferentially glucuronidated compared to 24,25(OH)2D3. Omitting this step in urine analysis will result in a >80% underestimation of the metabolite[6].

-

Step 2: Solid-Phase Extraction (SPE)

-

Precipitate proteins using 500 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 min.

-

Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

-

Wash with 5% methanol in water to remove hydrophilic interferents.

-

Elute the secosteroids with 100% ethyl acetate and evaporate to dryness under a gentle stream of nitrogen.

-

Rationale: Removes phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source.

-

Step 3: PTAD Derivatization

-

Reconstitute the dried extract in 50 µL of a 0.5 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in ethyl acetate.

-

Incubate at room temperature for 1 hour in the dark.

-

Quench the reaction with 50 µL of ethanol and evaporate to dryness.

-

Rationale: Vitamin D metabolites ionize poorly in ESI. PTAD undergoes a rapid Diels-Alder reaction with the conjugated s-cis diene system of the secosteroid. This adds a highly ionizable moiety, increasing MS sensitivity by 10- to 100-fold.

-

Step 4: LC-MS/MS Acquisition

-

Reconstitute in 100 µL of initial mobile phase (Water/Methanol with 0.1% Formic acid).

-

Inject 10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a shallow gradient to separate the 23R-epimer from the 24R-epimer.

-

Monitor via Multiple Reaction Monitoring (MRM) for the specific PTAD-adduct transitions.

Figure 2: LC-MS/MS workflow for the quantification of (23R)-23,25(OH)2D3 from biological fluids.

Conclusion

(23R)-23,25-Dihydroxycholecalciferol represents a critical node in the vitamin D metabolome. Driven by the dual activities of CYP24A1 and CYP3A4, its production is not merely a mechanism of hormone clearance but a pathway generating a biased VDR agonist and RORγ inverse agonist. The significant depletion of this metabolite in autoimmune conditions like Rheumatoid Arthritis and Type 1 Diabetes underscores its potential role in immune tolerance. Future drug development should look toward synthesizing stable analogs of 23R-hydroxylated metabolites to harness their immunomodulatory properties without inducing hypercalcemia.

References

- CYP24A1: Structure, Function, and Physiological Role ResearchG

- 23,25-Dihydroxyvitamin D3 is Liberated as a Major Vitamin D3 Metabolite in Human Urine After Treatment With β-glucuronidase ResearchG

- Exploring the Role of Vitamin D in Type 1 Diabetes, Rheumatoid Arthritis, and Alzheimer Disease Oxford University Press (OUP)

- ENDOGENOUSLY PRODUCED NONCLASSICAL VITAMIN D HYDROXY-METABOLITES ACT AS “BIASED” AGONISTS ON VDR AND INVERSE AGONISTS ON RORα AND RORγ N

- Interplay of Vitamin D and CYP3A4 Polymorphisms in Endocrine Disorders and Cancer Endocrinology and Metabolism

Sources

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. e-enm.org [e-enm.org]

- 4. pnas.org [pnas.org]

- 5. ENDOGENOUSLY PRODUCED NONCLASSICAL VITAMIN D HYDROXY-METABOLITES ACT AS “BIASED” AGONISTS ON VDR AND INVERSE AGONISTS ON RORα AND RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

Unraveling the Mechanism of Action of 23,25-Dihydroxyvitamin D3: Biosynthesis, Signaling, and Analytical Workflows

Executive Summary: The Non-Canonical Vitamin D Metabolome

Historically, vitamin D endocrinology has been dominated by the canonical 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) activation axis. However, modern metabolomics has unveiled a complex network of non-canonical metabolites that act as far more than mere degradation products. Among these, 23,25-dihydroxyvitamin D3 (23,25(OH)2D3) occupies a critical regulatory node. Synthesized primarily in the kidney and extrarenal tissues such as the human placenta[1], this metabolite serves as a catabolic sink to prevent hypercalcemia and acts as the obligate precursor to highly bioactive downstream molecules, including 25-hydroxyvitamin D3-26,23-lactone. This guide dissects the enzymatic kinetics, pleiotropic signaling mechanisms, and stringent analytical workflows required to study 23,25(OH)2D3 in drug development.

Biosynthetic Pathways and Enzymatic Kinetics

The synthesis of 23,25(OH)2D3 is driven by specific cytochrome P450 enzymes that dictate the metabolic fate of circulating 25-hydroxyvitamin D3 (25(OH)D3).

Dual-Action Hydroxylases: CYP24A1 and CYP3A4

While CYP24A1 is classically recognized as a 24-hydroxylase, it possesses significant 23-hydroxylase activity[2]. The ratio of 24- to 23-hydroxylation is highly species-specific and dynamically regulated by the intracellular concentration of 1,25(OH)2D3. Furthermore, CYP3A4—highly expressed in the liver and intestine—also contributes to the 23-hydroxylation of vitamin D substrates[2].

Stereospecificity in Lactonization

The stereochemistry of the C-23 hydroxylation event is biologically critical. The enzyme generates both the 23R and 23S epimers, but only 23S,25-dihydroxyvitamin D3 serves as the natural, rate-limiting precursor for the downstream biosynthesis of 25-hydroxyvitamin D3-26,23-lactone[3][4]. The 23R epimer, while detectable in human serum[1], is significantly less efficient at undergoing lactonization, highlighting a highly stereoselective metabolic checkpoint[3].

Biosynthetic pathway of 23,25-dihydroxyvitamin D3 and its downstream bioactive metabolites.

Mechanism of Action: Beyond Simple Catabolism

The biological significance of 23,25(OH)2D3 is realized through its downstream conversion products, which modulate both calcium homeostasis and lipid energy metabolism.

The 26,23-Lactone Axis and Lipid β-Oxidation

Once formed, 23S,25(OH)2D3 is rapidly converted into 25-hydroxyvitamin D3-26,23-lactone[3]. This lactone exhibits a remarkable 3- to 5-fold higher affinity for the Vitamin D Binding Protein (VDBP) compared to 25(OH)D3, making it a highly stable biomarker in circulation[5]. Clinically, elevated lactone levels are observed during the hypercalcemic phases of conditions like Williams syndrome[5].

Crucially, recent photoaffinity labeling studies have uncovered a novel non-genomic mechanism: the lactone binds directly to the trifunctional enzyme subunit alpha (HADHA)[6]. This binding disrupts HADHA's interaction with trimethyllysine dioxygenase (TMLD), thereby impairing carnitine biosynthesis and limiting fatty acid β-oxidation[6]. This positions the 23-hydroxylation pathway as a direct molecular bridge between sunlight-derived vitamin D and cellular energy metabolism[6].

Receptor Binding Dynamics of 23-Oxidation Products

Another branch of 23,25(OH)2D3 metabolism yields 23-keto-25-hydroxyvitamin D3. Counterintuitively for a "catabolic" pathway, ketone formation at the 23-position results in a metabolite that possesses a higher affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor (VDR) than 25(OH)D3 itself[7]. This indicates that 23-hydroxylation can generate ligands capable of actively competing for nuclear receptors and modulating gene transcription[7].

Quantitative Data Summary: Binding & Pharmacokinetics

| Metabolite | VDR Affinity | VDBP Affinity | Primary Biological Role / Mechanism |

| 1,25(OH)2D3 | Very High (100%) | Low | Canonical calcium/phosphate regulation via VDR. |

| 25(OH)D3 | Low (~0.1%) | High (100%) | Major circulating reservoir. |

| 23,25(OH)2D3 | Low | Moderate | Precursor pool for lactonization and keto-derivatives[3]. |

| 25(OH)D3-26,23-lactone | Low | Very High (300-500%) | Regulates lipid β-oxidation via HADHA binding[5][6]. |

| 23-keto-25(OH)D3 | High | High | Competes for VDR; modulates transcriptional activity[7]. |

Experimental Methodologies: Self-Validating Systems

Investigating the 23-hydroxylation pathway requires rigorous analytical chemistry. Standard immunoassays suffer from severe cross-reactivity between dihydroxylated epimers and cannot distinguish 23,25(OH)2D3 from 24,25(OH)2D3. Therefore, LC-MS/MS is the mandatory gold standard.

Protocol 1: LC-MS/MS Quantification of 23,25(OH)2D3 in Plasma

Design Rationale: 23,25(OH)2D3 and 24,25(OH)2D3 are exact isobars. To achieve absolute quantitation, we must utilize a Pentafluorophenyl (PFP) column for orthogonal chromatographic selectivity, combined with Diels-Alder derivatization to overcome the poor electrospray ionization (ESI) efficiency of neutral secosteroids.

-

Isotope Dilution (Self-Validation): Spike 100 µL of plasma with 10 µL of deuterated internal standard (e.g., d6-25(OH)D3). Causality: Adding the standard before extraction corrects for matrix suppression and physical losses during sample handling, ensuring the system is self-validating.

-

Protein Precipitation & SPE: Add 400 µL of Acetonitrile/Methanol (80:20) to precipitate proteins. Centrifuge, and load the supernatant onto a supported liquid extraction (SLE) or Solid Phase Extraction (SPE) cartridge to strip phospholipids.

-

PTAD Derivatization: Dry the eluate under nitrogen. Reconstitute in 50 µL of a 1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in ethyl acetate. Incubate at room temperature for 1 hour. Causality: PTAD reacts specifically with the s-cis diene of the vitamin D backbone, adding a highly ionizable nitrogen-rich moiety that boosts MS/MS sensitivity by up to 100-fold.

-

Chromatographic Separation: Inject onto a PFP column (e.g., Kinetex PFP, 2.6 µm). Use a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid). Causality: The fluorinated stationary phase provides pi-pi and dipole interactions necessary to resolve the 23-OH and 24-OH isobars.

-

MRM Detection: Monitor specific mass transitions in positive ESI mode corresponding to the PTAD-adducts of the target analytes.

Self-validating LC-MS/MS analytical workflow for 23,25-dihydroxyvitamin D3 quantification.

Protocol 2: In Vitro Enzymatic Synthesis using Recombinant CYP24A1

Design Rationale: To study the kinetics of 23-hydroxylation in isolation, a reconstituted cell-free system is required. CYP24A1 cannot function alone; it requires an electron transport chain.

-

System Reconstitution: Combine recombinant human CYP24A1 (expressed in E. coli) with bovine adrenodoxin (Adx) and adrenodoxin reductase (AdR) in a 1:5:2 molar ratio in 50 mM Tris-HCl buffer (pH 7.4). Causality: Adx and AdR are obligate electron transfer partners that shuttle electrons from NADPH to the P450 heme center.

-

Substrate Introduction: Add 25(OH)D3 substrate dissolved in ethanol (final ethanol concentration <1% to prevent enzyme denaturation).

-

Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (Glucose-6-phosphate, G6P-dehydrogenase, and NADP+). Causality: A regenerating system is preferred over direct NADPH addition to maintain a constant electron supply without product inhibition.

-

Termination & Extraction: Stop the reaction after 30 minutes using an equal volume of cold dichloromethane, extract the organic layer, dry, and analyze via the LC-MS/MS protocol described above.

Conclusion & Therapeutic Implications

The 23,25-dihydroxyvitamin D3 pathway represents a paradigm shift in our understanding of secosteroid biology. Far from being a mere biological exhaust pipe, the 23-hydroxylation cascade generates highly stable ligands (like the 26,23-lactone) that actively interface with lipid metabolism and mitochondrial β-oxidation[6]. For drug development professionals, targeting or monitoring this pathway offers novel biomarker opportunities for hypercalcemic disorders[5] and opens new therapeutic avenues for metabolic syndromes where vitamin D and lipid homeostasis intersect.

References

- Source: nih.

- Source: pnas.

- Source: scispace.

- Source: discoveryjournals.

- Source: nih.

- Source: kyoto-u.ac.

- Source: oup.

Sources

- 1. scispace.com [scispace.com]

- 2. discoveryjournals.org [discoveryjournals.org]

- 3. 23,25-Dihydroxyvitamin D3: a natural precursor in the biosynthesis of 25-hydroxyvitamin D3-26,23-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. 23-Keto-25-hydroxyvitamin D3: a vitamin D3 metabolite with high affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(23R)-23,25-Dihydroxycholecalciferol: Metabolic Significance, Analytical Workflows, and Clinical Implications in Vitamin D Catabolism

Introduction: The Bifurcated Catabolism of Vitamin D

While the endocrine functions of 1α,25-dihydroxyvitamin D3 (the active hormone) are universally recognized, the catabolic pathways that regulate its homeostasis are equally critical for preventing hypercalcemia and soft-tissue calcification[1]. The primary enzyme responsible for this regulation is CYP24A1 , a highly conserved mitochondrial cytochrome P450 enzyme[2].

CYP24A1 is a bifunctional enzyme that dictates the metabolic fate of 25-hydroxyvitamin D3 (25(OH)D3) through two distinct oxidative pathways: the C-24 pathway and the C-23 pathway[1]. While the C-24 pathway yields 24,25-dihydroxyvitamin D3 and ultimately calcitroic acid, the C-23 pathway generates (23R)-23,25-dihydroxycholecalciferol (also known as 23,25(OH)2D3), which acts as a crucial intermediate before terminal oxidation into 25(OH)D3-26,23-lactone[2].

Understanding the pharmacokinetics and quantification of (23R)-23,25(OH)2D3 provides researchers with a direct window into CYP24A1 activity and phase II metabolic clearance mechanisms.

CYP24A1-mediated bifurcation of 25(OH)D3 into C-23 and C-24 catabolic pathways.

Pharmacokinetics and Phase II Metabolism (Causality of Clearance)

Historically, 23,25(OH)2D3 was difficult to detect in systemic circulation, leading to the assumption that the C-23 pathway was a minor physiological contributor compared to the C-24 pathway. However, recent advances in mass spectrometry have uncovered the mechanistic causality behind this discrepancy: rapid and extensive phase II glucuronidation [3].

Because (23R)-23,25(OH)2D3 possesses a hydroxyl group at the C-23 position, it is highly susceptible to conjugation by UDP-glucuronosyltransferases (UGTs) in the liver and kidneys. This conjugation drastically increases its hydrophilicity, shifting its primary compartment from plasma to urine[4]. Recent quantitative analyses reveal that when human urine is treated with β-glucuronidase, the liberated levels of 23,25(OH)2D3 are nearly equivalent to those of 24,25(OH)2D3, proving that C-23 hydroxylation is a major, rapid excretory mechanism for surplus vitamin D[3].

Quantitative Data Summary

The physicochemical and pharmacokinetic properties of (23R)-23,25(OH)2D3 dictate the parameters required for its extraction and analysis.

| Property | Value | Mechanistic Significance |

| Chemical Formula | C27H44O3 | Secosteroid backbone with an additional hydroxyl at C-23[5]. |

| Molecular Weight | 416.64 g/mol | Isobaric to 24,25(OH)2D3, requiring high-resolution chromatography to separate epimers[5]. |

| LogP | 4.19 - 5.17 | Highly lipophilic in its aglycone state; necessitates organic extraction (SLE/LLE)[5]. |

| VDR Affinity | Negligible | Acts as a catabolic sink and precursor to lactones, rather than an active signaling molecule[1]. |

| Phase II Metabolism | High (Glucuronidation) | Rapidly conjugated to increase water solubility for renal excretion, explaining low plasma titers[3]. |

Self-Validating Analytical Methodology: LC-MS/MS Protocol

To accurately quantify (23R)-23,25(OH)2D3, researchers must overcome three core analytical challenges: low endogenous concentrations, the presence of isobaric interferences (like 24,25(OH)2D3), and poor ionization efficiency of the secosteroid backbone.

The following step-by-step protocol utilizes enzymatic hydrolysis, Supported Liquid Extraction (SLE), and Diels-Alder derivatization to create a highly sensitive, self-validating workflow[4],[6].

Step-by-Step Workflow

1. Sample Aliquoting and Internal Standard (IS) Spiking

-

Action: Aliquot 200 µL of human urine (or serum) into a 96-well plate. Immediately spike with 20 µL of a stable isotope-labeled internal standard (e.g., 24,25(OH)2D3-d6 or 25(OH)D3-d3 at 100 ng/mL).

-

Causality & Validation: Spiking the IS at the very first step ensures that all subsequent procedural losses (incomplete hydrolysis, extraction inefficiency, or MS ion suppression) are mathematically normalized. This establishes the protocol as a self-validating system[6].

2. Enzymatic Hydrolysis

-

Action: Add 50 µL of β-glucuronidase (e.g., from E. coli) and 50 µL of ammonium acetate buffer (pH 6.8). Incubate at 37°C for 2 hours.

-

Causality: Because 23,25(OH)2D3 is excreted primarily as a glucuronide conjugate, it is invisible to standard organic extraction. The enzyme cleaves the glucuronic acid moiety, liberating the lipophilic aglycone for extraction[4].

3. Supported Liquid Extraction (SLE)

-

Action: Load the hydrolysate onto an SLE cartridge. Allow 5 minutes for the aqueous sample to absorb onto the diatomaceous earth matrix. Elute the analytes using 2 x 1 mL of Methyl tert-butyl ether (MTBE).

-

Causality: SLE is chosen over traditional Liquid-Liquid Extraction (LLE) because it prevents emulsion formation, drastically reduces sample preparation time, and provides superior, reproducible recoveries (>85%) for lipophilic vitamin D metabolites[6].

4. Diels-Alder Derivatization

-

Action: Evaporate the MTBE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile. Incubate for 1 hour at room temperature.

-

Causality: Vitamin D metabolites lack easily ionizable functional groups. PTAD acts as a dienophile, reacting specifically with the conjugated cis-diene structure of the secosteroid backbone. This derivatization increases the proton affinity of the molecule, enhancing Electrospray Ionization (ESI+) sensitivity by up to 100-fold[3].

5. UHPLC-MS/MS Analysis

-

Action: Inject 10 µL onto a C18 UHPLC column. Use a gradient of water/methanol containing 0.1% formic acid. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the PTAD-derivatized 23,25(OH)2D3 (e.g., m/z 592.3 → 298.1).

-

Causality: The C18 column resolves the isobaric PTAD-23,25(OH)2D3 from PTAD-24,25(OH)2D3, ensuring that the mass spectrometer quantifies the exact structural isomer without cross-talk[3].

Self-validating LC-MS/MS workflow for the quantification of (23R)-23,25(OH)2D3.

Conclusion

(23R)-23,25-Dihydroxycholecalciferol is far more than a minor metabolic byproduct; it is a primary excretion vector for surplus vitamin D. By utilizing targeted enzymatic hydrolysis paired with advanced LC-MS/MS derivatization techniques, researchers can accurately map the C-23 catabolic pathway. This provides critical insights into CYP24A1 enzymatic efficiency, offering a valuable biomarker for diagnosing metabolic bone diseases, idiopathic infantile hypercalcemia, and evaluating the pharmacokinetic profiles of novel vitamin D therapeutics.

References

-

Takada, K., et al. (2022). "23,25-Dihydroxyvitamin D3 is liberated as a major vitamin D3 metabolite in human urine after treatment with β-glucuronidase: Quantitative comparison with 24,25-dihydroxyvitamin D3 by LC/MS/MS." The Journal of Steroid Biochemistry and Molecular Biology. 4

-

Takada, K., et al. (2022). "23,25-Dihydroxyvitamin D3 is Liberated as a Major Vitamin D3 Metabolite in Human Urine After Treatment With β-glucuronidase: Quantitative Comparison With 24,25-dihydroxyvitamin D3 by LC/MS/MS." ResearchGate.3

-

Jenkinson, C., et al. (2016). "High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum." J Chromatogr B Analyt Technol Biomed Life Sci (PMC). 6

-

FooDB Database. (2011). "Showing Compound 23S,25-Dihydroxyvitamin D3 (FDB024038)." FooDB. 5

-

Sakaki, T., et al. (2018). "Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system." PMC. 2

-

Prosser, D. E., et al. (2007). "Single A326G mutation converts human CYP24A1 from 25-OH-D3-24-hydroxylase into." PNAS. 1

Sources

- 1. pnas.org [pnas.org]

- 2. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) 23,25-Dihydroxyvitamin D3 is liberated as a major vitamin D3 metabolite in human urine after treatment with β-glucuronidase: Quantitative comparison with 24,25-dihydroxyvitamin D3 by LC/MS/MS (2022) | Kazunari Takada | 1 Citations [scispace.com]

- 5. Showing Compound 23S,25-Dihydroxyvitamin D3 (FDB024038) - FooDB [foodb.ca]

- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Landscape of (23R)-23,25-Dihydroxycholecalciferol: Metabolic Pathways, Biomarker Potential, and Analytical Methodologies

Executive Summary

For decades, the secosteroid metabolome was viewed through a simplified lens: activation via CYP27B1 to 1α,25-dihydroxyvitamin D3 ( 1,25(OH)2D3 ), followed by deactivation via the CYP24A1 C-24 oxidation pathway. However, high-resolution analytical techniques have illuminated the C-23 oxidation pathway, bringing stereospecific metabolites like (23R)-23,25-Dihydroxycholecalciferol (also known as 23R,25(OH)2D3 ) into focus.

Historically dismissed as an inefficient, inactive catabolic byproduct, recent metabolomic profiling has repositioned the 23R-epimer as a critical variable in multivariate biomarker panels. This whitepaper deconstructs the physiological origins of (23R)-23,25-dihydroxycholecalciferol, its stereochemical divergence from the natural 23S-epimer, its emerging role in classifying autoimmune and neurodegenerative diseases, and the self-validating LC-MS/MS protocols required to isolate it.

The CYP24A1 Metabolic Axis and Stereospecificity

To maintain calcium homeostasis and prevent hypercalcemic toxicity, target tissues upregulate CYP24A1 , a mitochondrial inner membrane cytochrome P450 enzyme[1]. CYP24A1 is unique in its dual-pathway catabolic capability, initiating oxidation at either the C-24 or C-23 position of the aliphatic side chain[1][2].

The C-23 oxidation of 25-hydroxyvitamin D3 ( 25(OH)D3 ) yields 23,25-dihydroxycholecalciferol. The stereochemistry of this hydroxylation dictates the metabolite's physiological fate:

-

The 23S Epimer: The natural, dominant enzymatic product is 23S,25(OH)2D3 . Due to its spatial configuration, it acts as a highly efficient, rate-limiting precursor for further oxidation and cyclization into 25(OH)D3−26,23 -lactone[3].

-

The 23R Epimer: (23R)-23,25-dihydroxycholecalciferol is produced either as a minor enzymatic epimer or through subtle epimerization. Crucially, the R-configuration introduces severe steric hindrance during subsequent enzymatic cyclization. As a result, the 23R-epimer is an exceptionally inefficient precursor to the 26,23-lactone[3], causing it to persist as a distinct circulating metabolite in human serum[4].

Caption: CYP24A1-mediated metabolic axis of Vitamin D3 highlighting the (23R)-23,25(OH)2D3 pathway.

Physiological Implications and Biomarker Utility

Because (23R)-23,25-dihydroxycholecalciferol cannot efficiently convert to the lactone, it circulates in the bloodstream, albeit at sub-nanomolar concentrations. For years, its physiological role was considered negligible. However, advanced chiral LC-MS/MS has unlocked its potential as a systemic biomarker.

A landmark study by Jenkinson et al. (2014) successfully quantified (23R)-23,25-dihydroxycholecalciferol in human sera for the first time[4][5]. The researchers compared healthy adults against cohorts suffering from Rheumatoid Arthritis (RA), Type 1 Diabetes (T1-D), and Alzheimer’s Disease (AD).

The Causality of the Biomarker: While the absolute concentration of the 23R-epimer did not show a massive isolated variance between healthy and diseased states, its inclusion in a discriminant function analysis—alongside 25(OH)D2 and 3-epi- 25(OH)D3 —allowed the model to correctly classify 94.4% of disease cases[4]. This suggests that autoimmune and neurodegenerative pathologies induce a systemic dysregulation of cytochrome P450 enzymes. The altered metabolic clearance rates and stereospecific ratios of these "minor" catabolites serve as a highly sensitive molecular fingerprint for underlying disease states.

Quantitative Data Summaries

Table 1: Circulating Concentrations of (23R)-23,25-Dihydroxycholecalciferol & Related Metabolites (Data synthesized from Jenkinson et al., 2014[4])

| Metabolite | Healthy Cohort (nmol/L) | Combined Disease Cohort (nmol/L) | Clinical & Analytical Significance |

| (23R)-23,25(OH)₂D₃ | 0.427 ± 0.633 | 0.395 ± 0.483 | Critical variable in multivariate discriminant function analysis for disease classification (94.4% accuracy). |

| 3-epi-25(OH)D₃ | 6.093 ± 6.711 | 22.433 ± 13.535 | Significantly elevated in disease states (p < 0.001); indicates altered epimerase activity. |

| 1α,25(OH)₂D₃ | 0.027 ± 0.035 | 0.433 ± 0.870 | Active hormonal form; demonstrates massive dysregulation and variance in pathological states. |

Table 2: Stereochemical Specificity in the C-23 Oxidation Pathway

| Epimer | Configuration | Lactone Conversion Efficiency | Primary Origin |

| 23S,25(OH)₂D₃ | 23S | High (Rate-limiting step) | Natural enzymatic product of CYP24A1 active site. |

| (23R)-23,25(OH)₂D₃ | 23R | Low / Inefficient | Minor enzymatic byproduct; persists in circulation due to steric hindrance during cyclization. |

Self-Validating Experimental Workflows: LC-MS/MS Epimer Resolution

Standard immunoassays (e.g., ELISA, CLIA) suffer from severe cross-reactivity and cannot distinguish between stereoisomers. To quantify (23R)-23,25-dihydroxycholecalciferol, a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing chiral separation and chemical derivatization is mandatory.

Phase 1: Sample Disruption & Extraction

-

Causality: Secosteroids are highly lipophilic and tightly bound to Vitamin D Binding Protein (VDBP). Direct aqueous extraction results in near-zero recovery.

-

Step 1 (Internal Standardization): Spike 200 µL of human serum with 10 µL of deuterated internal standard (e.g., d6 -25(OH)D₃). Self-Validation: The IS undergoes the exact same matrix suppression and extraction losses, allowing for absolute quantitative correction downstream.

-

Step 2 (Protein Precipitation): Add 200 µL of 0.2 M zinc sulfate in methanol/acetonitrile. Centrifuge at 10,000 x g for 10 minutes to denature VDBP and precipitate heavy proteins.

-

Step 3 (Liquid-Liquid Extraction): Transfer the supernatant and extract with 1 mL of hexane:ethyl acetate (9:1, v/v). Causality: This specific non-polar solvent ratio selectively partitions the secosteroids into the organic phase while leaving polar interferents (like phospholipids) in the aqueous phase.

Phase 2: Chemical Derivatization (PTAD)

-

Causality: Vitamin D metabolites lack basic or acidic functional groups, resulting in exceptionally poor ionization efficiency in Electrospray Ionization (ESI).

-

Step 4: Dry the organic layer under a gentle stream of nitrogen gas. Resuspend the residue in 50 µL of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.5 mg/mL in acetonitrile).

-

Step 5: Incubate for 1 hour at room temperature. Causality: PTAD acts as a dienophile, undergoing a rapid Diels-Alder cycloaddition with the conjugated diene (C5-C6-C7-C8) of the vitamin D molecule. This introduces a highly ionizable, nitrogen-rich moiety that boosts MS/MS sensitivity by over 100-fold. Quench the reaction with 50 µL of LC-grade water.

Phase 3: Chiral Chromatographic Resolution

-

Causality: The 23R and 23S epimers are isobaric (identical mass) and share identical polarities. Standard C18 reverse-phase columns will co-elute them.

-

Step 6: Inject 20 µL onto a chiral stationary phase column (e.g., Lux Amylose-1, 250 x 4.6 mm). Utilize an isocratic mobile phase of Methanol/Water (80:20) containing 0.1% formic acid. Causality: The helical amylose backbone provides stereoselective spatial cavities. The slight spatial variance of the C-23 hydroxyl group between the R and S configurations causes differential transient binding, allowing baseline resolution of the epimers.

Phase 4: Tandem Mass Spectrometry (MRM)

-

Step 7: Operate the triple quadrupole MS in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the PTAD-adducts (e.g., m/z 592.3 → 298.1 for derivatized dihydroxy-metabolites). Self-Validation: Ensure a signal-to-noise (S/N) ratio >10 for the Limit of Quantification (LOQ) and maintain a Coefficient of Variation (CV) <15% across all quality control replicates.

Caption: Self-validating LC-MS/MS analytical workflow for resolving Vitamin D3 epimers.

Conclusion

(23R)-23,25-Dihydroxycholecalciferol represents a paradigm shift in secosteroid endocrinology. Moving beyond the binary view of "active hormones" and "inactive waste," advanced chiral metabolomics reveals that the stereospecific byproducts of CYP24A1 carry profound diagnostic weight. By employing rigorous, self-validating LC-MS/MS protocols with chiral resolution, researchers can leverage the 23R-epimer as a sensitive biomarker for systemic metabolic dysregulation in complex autoimmune and neurodegenerative diseases.

References

- Source: The Journal of Clinical Endocrinology & Metabolism (oup.com)

- Title: 23S,25-dihydroxyvitamin D3 as a circulating metabolite of vitamin D3.

- Source: Journal of Lipid Research (nih.gov)

- Source: Physiological Reviews (researchgate.net)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 23S,25-dihydroxyvitamin D3 as a circulating metabolite of vitamin D3. Its role in 25-hydroxyvitamin D3-26,23-lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploring the role of vitamin D in type 1 diabetes, rheumatoid arthritis, and Alzheimer disease: new insights from accurate analysis of 10 forms - PubMed [pubmed.ncbi.nlm.nih.gov]

(23R)-23,25-Dihydroxycholecalciferol: Metabolic Pathways, Analytical Resolution, and Calcium Homeostasis

Executive Summary

The vitamin D metabolome extends far beyond the classical activation of cholecalciferol to 1α,25-dihydroxyvitamin D3[1,25(OH)₂D₃]. As drug development professionals and analytical scientists probe the nuances of calcium homeostasis, non-classical metabolites have emerged as critical regulatory molecules. Among these is (23R)-23,25-dihydroxycholecalciferol [23R,25(OH)₂D₃], an endogenous secosteroid produced via the C-23 hydroxylation pathway[1].

Historically overshadowed by its C-24 isomer, 23R,25(OH)₂D₃ and its downstream derivatives exhibit unique biological activities, including high-affinity binding to the Vitamin D Receptor (VDR) without the canonical 1-alpha-hydroxyl group[2]. This whitepaper provides an in-depth technical analysis of the metabolic origins, structural causality, biological activity, and the advanced analytical methodologies required to isolate and quantify this metabolite.

Metabolic Origins: The C-23 Hydroxylation Pathway

The biotransformation of 25-hydroxyvitamin D3 [25(OH)D₃] is primarily mediated by cytochrome P450 enzymes. While CYP27B1 is responsible for classical 1-alpha-hydroxylation, the catabolic and regulatory pathways are driven by CYP24A1 and CYP3A4[1].

CYP24A1 and CYP3A4 possess dual catalytic capabilities, initiating both C-24 and C-23 oxidation[3]. The C-23 pathway begins with the hydroxylation of 25(OH)D₃ to form 23R,25(OH)₂D₃. Rather than acting strictly as an inactive excretion product, 23R,25(OH)₂D₃ serves as an active intermediate. It undergoes further oxidation to 23-keto-25(OH)D₃, which ultimately lactonizes to form 25(OH)D₃-26,23-lactone[3].

Metabolic divergence of 25(OH)D3 highlighting the C23 and C24 pathways.

Structural Causality and Biological Activity

The structural biology of vitamin D dictates that a 1-alpha-hydroxyl group is indispensable for tight binding to the VDR. However, the C-23 pathway challenges this paradigm.

The R-stereoisomer, 23R,25(OH)₂D₃, is a highly effective in vitro precursor (10-fold more effective than the S-stereoisomer) to 23-keto-25(OH)D₃[2]. The introduction of a ketone at the C-23 position fundamentally alters the secosteroid's conformational dynamics. 23-keto-25(OH)D₃ possesses a higher affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor (VDR) and the plasma vitamin D binding protein (DBP) than 25(OH)D₃ itself[2].

Physiological Decoupling in Calcium Homeostasis: In terms of calcium homeostasis, 23-keto-25(OH)D₃ exhibits a fascinating decoupled activity profile. While it requires approximately 500 ng to produce the same degree of intestinal calcium transport as 25 ng of native vitamin D₃, it is entirely inactive at stimulating bone calcium resorption at these doses[2]. For drug developers, this isolated intestinal activity presents a therapeutic blueprint for treating hypocalcemia without inducing bone demineralization.

Table 1: Comparative Biological Activity and Receptor Affinity

| Metabolite | VDR Affinity | Relative Dose for Intestinal Ca²⁺ Transport | Bone Resorption Activity |

| Vitamin D₃ | Low | 25 ng (Baseline equivalent) | Moderate |

| 23R,25(OH)₂D₃ | Low | Intermediate Precursor | Low |

| 23-keto-25(OH)D₃ | High | 500 ng (20x Baseline) | None Observed |

| 1,25(OH)₂D₃ | Very High | < 1 ng | High |

(Data synthesized from in vivo chick homogenate and transport assays[2])

Analytical Methodologies: Overcoming Isobaric Interference

Quantifying 23R,25(OH)₂D₃ in human serum is a profound analytical challenge. The primary obstacle is isobaric interference: 23R,25(OH)₂D₃, 24R,25(OH)₂D₃, and 3-epi-25(OH)D₃ all share identical mass-to-charge (m/z) ratios and similar lipophilicity[4]. Standard reverse-phase C18 liquid chromatography cannot resolve these epimers, leading to false-positive quantifications and skewed metabolic ratios.

To establish a self-validating analytical system, scientists must employ chemical derivatization coupled with cooled chiral chromatography[4][5].

High-resolution LC-MS/MS workflow for isolating 23R,25(OH)2D3.

Standardized Protocol: LC-MS/MS Quantification of 23R,25(OH)₂D₃

The following protocol outlines a field-proven methodology for the baseline resolution and quantification of 23R,25(OH)₂D₃ from biological matrices.

Step 1: Protein Precipitation and Delipidation

-

Action: Aliquot 100 µL of plasma. Add 400 µL of ice-cold acetonitrile. Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Causality: The high organic solvent ratio rapidly denatures the Vitamin D Binding Protein (DBP), releasing tightly bound secosteroids into the supernatant while precipitating high-molecular-weight matrix proteins.

Step 2: Liquid-Liquid Extraction (LLE)

-

Action: Transfer the supernatant to a clean tube. Add 1 mL of hexane/ethyl acetate (80:20, v/v). Vortex and centrifuge to separate phases. Collect and evaporate the upper organic layer under nitrogen.

-

Causality: This specific solvent polarity selectively partitions lipophilic vitamin D metabolites into the organic phase, leaving hydrophilic salts and phospholipids behind. This drastically reduces ion suppression in the mass spectrometer.

Step 3: Chemical Derivatization (PTAD)

-

Action: Reconstitute the dried extract in 50 µL of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.5 mg/mL in acetonitrile). Incubate for 1 hour at room temperature.

-

Causality: PTAD acts as a dienophile, undergoing a rapid Diels-Alder cycloaddition with the conjugated diene system (C5-C7) of the secosteroid backbone. This derivatization increases the ionization efficiency by up to 100-fold in positive electrospray ionization (ESI+) and shifts the precursor ion mass to a higher m/z range, avoiding the high-background noise typical of low-mass lipids[4].

Step 4: Cooled Chiral Liquid Chromatography

-

Action: Inject 10 µL onto a chiral column (e.g., Lux Cellulose-3, 150 × 3 mm) maintained at a sub-ambient temperature (10°C)[5]. Use a mobile phase of 0.1% formic acid in water and methanol.

-

Causality: Thermodynamic manipulation is critical here. Sub-ambient column temperatures slow the partitioning kinetics, increasing the interaction time between the secosteroid epimers and the chiral stationary phase. This provides the necessary theoretical plates to achieve baseline resolution between 23R,25(OH)₂D₃ and 24R,25(OH)₂D₃[4].

Step 5: Tandem Mass Spectrometry (MS/MS)

-

Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for the PTAD adducts.

-

Causality: MRM provides absolute structural specificity, ensuring that the signal integrated belongs exclusively to the C-23 hydroxylated metabolite.

Therapeutic Implications in Drug Development

The elucidation of the 23R,25(OH)₂D₃ pathway and its downstream 23-keto derivatives provides a compelling framework for next-generation secosteroid therapeutics. Because 23-keto-25(OH)D₃ can stimulate intestinal calcium transport without triggering bone resorption[2], synthetic analogs modeled after this C-23 modification hold promise for treating conditions like chronic kidney disease-mineral and bone disorder (CKD-MBD) or hypoparathyroidism.

Furthermore, monitoring 23R,25(OH)₂D₃ levels via advanced LC-MS/MS offers a high-fidelity biomarker for CYP3A4 and CYP24A1 enzymatic activity, allowing clinicians to map the catabolic velocity of vitamin D in patients with hypercalcemia or vitamin D toxicity[1][5].

References

-

23-Keto-25-hydroxyvitamin D3: a vitamin D3 metabolite with high affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor - PubMed Source: nih.gov URL:[Link]

-

The vitamin D metabolome: An update on analysis and function - Ovid Source: ovid.com URL:[Link]

-

Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D - eScholarship Source: escholarship.org URL:[Link]

-

Clinical Significance of Analysis of Vitamin D Status in Various Diseases - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. 23-Keto-25-hydroxyvitamin D3: a vitamin D3 metabolite with high affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. escholarship.org [escholarship.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stereochemistry of 23,25-Dihydroxyvitamin D3: Biosynthetic Pathways, Synthetic Methodologies, and Biological Significance

Executive Summary

The endocrine system of vitamin D3 is regulated by a complex network of cytochrome P450 enzymes that dictate the activation and catabolism of the secosteroid backbone. While 1α-hydroxylation and 24-hydroxylation are the most widely recognized metabolic pathways, the 23-hydroxylation of 25-hydroxyvitamin D3 (25-OH-D3) represents a critical, stereospecific metabolic node. This whitepaper provides an in-depth technical analysis of the stereochemistry of 23,25-dihydroxyvitamin D3[23,25-(OH)2D3], focusing on the causality behind its in vivo stereochemical assignment, its role as a rate-limiting precursor to 25-OH-D3-26,23-lactone, and the rigorous experimental workflows required for its isolation and synthesis.

Enzymatic Causality: The CYP24A1-Mediated 23-Hydroxylation

The metabolism of 25-OH-D3 is primarily driven by CYP24A1, a mitochondrial enzyme classically known as 24-hydroxylase. However, CYP24A1 exhibits dual catalytic activity, also functioning as a 23-hydroxylase depending on the species and the specific docking orientation of the substrate's aliphatic side chain within the enzyme's active site .

The stereospecificity of this reaction is not accidental; it is driven by the rigid topography of the CYP24A1 heme pocket. When 25-OH-D3 binds, the side chain is oriented such that the high-valent iron-oxo species (Compound I) selectively abstracts the pro-S hydrogen at the C-23 position. The subsequent rapid hydroxyl radical rebound results exclusively in the 23(S) configuration. Consequently, the naturally occurring circulating metabolite is strictly 23(S),25-dihydroxyvitamin D3 , whereas the 23(R) epimer is a synthetic artifact not found in biological systems .

Biosynthetic Pathway and Stereo-Retained Lactonization

The primary physiological role of 23(S),25-(OH)2D3 is to serve as an intermediate in the biosynthesis of 25-hydroxyvitamin D3-26,23-lactone. The pathway involves a sequential hydroxylation at C-26, followed by ring closure.

Crucially, the lactonization process is both stereo-selective and stereo-retained. The bond-making and bond-breaking events during lactone ring closure incorporate the C-23 oxygen without inverting its stereocenter. Because the C-25 stereocenter is not directly involved in the nucleophilic attack that forms the lactone, its configuration is also preserved. Thus, 23(S),25-(OH)2D3 is converted into the naturally occurring 23(S),25(R)-25-hydroxyvitamin D3-26,23-lactone .

Fig 1: CYP24A1-mediated biosynthetic pathway of 25-OH-D3-26,23-lactone via 23(S)-hydroxylation.

Quantitative Analysis of Lactonization Kinetics

The stereochemistry at C-23 and C-25 heavily dictates the enzymatic rate of lactonization. As demonstrated in kidney homogenate assays, the enzyme exhibits a profound preference for the 23(S) configuration. The 23(R) epimers act as extremely poor substrates, validating the evolutionary tuning of the enzyme for the natural 23(S) intermediate .

Table 1: Relative Lactonization Rates of Vitamin D3 Diastereoisomers

| Substrate (Vitamin D3 Derivative) | Stereochemical Configuration | Relative Lactonization Rate |

| 23(S),25(R),26-trihydroxyvitamin D3 | 23S, 25R | 24.0 |

| 23(S),25(S),26-trihydroxyvitamin D3 | 23S, 25S | 15.0 |

| 23(R),25(S),26-trihydroxyvitamin D3 | 23R, 25S | 3.3 |

| 23(S),25-dihydroxyvitamin D3 | 23S | 2.5 |

| 25(R),26-dihydroxyvitamin D3 | 25R | 1.7 |

| 23(R),25(R),26-trihydroxyvitamin D3 | 23R, 25R | 1.7 |

| 25(S),26-dihydroxyvitamin D3 | 25S | 1.0 |

| 23(R),25-dihydroxyvitamin D3 | 23R | 0.0 |

Biological Activity and Receptor Affinity

Unlike 1α,25-(OH)2D3, which binds the Vitamin D Receptor (VDR) with high affinity to mediate intestinal calcium transport and bone mobilization, neither 23(S),25-(OH)2D3 nor its 23(R) epimer exhibit significant VDR-mediated biological activity . The 23-hydroxylation pathway is generally considered a catabolic route designed to attenuate the biological signal of 25-OH-D3, though the resulting lactone may possess localized, tissue-specific functions that are currently under investigation.

Chemical Synthesis and Stereochemical Determination

To study these metabolites, robust synthetic pathways are required. The construction of the C-23 hydroxy unit is typically achieved via a Grignard reaction with 2-methylallylmagnesium chloride or a Claisen condensation. Because the acyclic side chain of vitamin D is highly flexible, standard NMR coupling constants ( J -values) are insufficient for determining the absolute configuration at C-23. Therefore, researchers employ the Modified Mosher’s Method .

Fig 2: Chemical synthesis workflow for 23-hydroxylated vitamin D3 metabolites.

Experimental Protocols: Self-Validating Systems

Protocol 1: Isolation and HPLC Separation of C-23 Stereoisomers from Biological Matrices

Causality: Straight-phase HPLC separates metabolites based on polar functional groups, meaning 23S and 23R epimers co-elute. Reversed-phase HPLC is mandatory here because it exploits the subtle differences in the hydrophobic surface area generated by the spatial orientation of the C-23 hydroxyl group.

-

Incubation: Incubate 10 µg of 25-OH-D3 with 20% (w/v) kidney homogenates from vitamin D-supplemented chicks in a buffer containing 15 mM Tris-acetate (pH 7.4) and 25 mM sodium succinate for 2 hours at 37°C.

-

Lipid Extraction: Terminate the reaction using the Bligh-Dyer method (methanol:chloroform:water, 2:1:0.8 v/v/v). Extract the lower organic phase and evaporate under nitrogen.

-

Straight-Phase HPLC (Bulk Purification): Resuspend the lipid extract in 8% 2-propanol in hexane. Inject onto a Zorbax SIL column (4.6 mm × 25 cm). Collect the fraction eluting at the known retention time for dihydroxyvitamin D3 metabolites.

-

Reversed-Phase HPLC (Diastereomer Resolution): Dry the collected fraction and resuspend in 25% water in methanol. Inject onto a Zorbax-ODS column. The 23(R) epimer will elute slightly earlier than the 23(S) epimer due to differential hydrophobic shielding.

-

System Validation: Confirm the isolated peak identity via UV absorption spectrophotometry (characteristic secosteroid λmax at 265 nm and λmin at 228 nm) and co-migration with a chemically synthesized 23(S),25-(OH)2D3 authentic standard.

Protocol 2: Modified Mosher's Method for C-23 Stereocenter Assignment

Causality: Derivatizing the C-23 hydroxyl group with chiral α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) creates diastereomers. The magnetic anisotropy of the phenyl ring in the MTPA ester induces distinct NMR chemical shift differences ( Δδ=δS−δR ) in the neighboring protons, allowing for unambiguous assignment of the absolute configuration.

-

Derivatization: Dissolve 1 mg of the synthesized C-23 hydroxylated precursor in 100 µL of anhydrous pyridine.

-

Esterification: Add an excess (approx. 10 equivalents) of either (R)-MTPA chloride or (S)-MTPA chloride. Stir under an argon atmosphere at room temperature for 12 hours.

-

Purification: Quench the reaction with saturated NaHCO3, extract with ethyl acetate, and purify the resulting MTPA esters via preparative thin-layer chromatography (TLC).

-

NMR Analysis: Record 1H NMR spectra (at least 500 MHz) for both the (R)-MTPA and (S)-MTPA esters.

-

System Validation: Calculate the Δδ values for the protons at C-22 and C-24. A positive Δδ for C-24 protons and a negative Δδ for C-22 protons definitively validates the 23(S) absolute configuration.

Conclusion

The stereochemistry of 23,25-dihydroxyvitamin D3 is not merely a structural curiosity; it is a profound determinant of the molecule's metabolic fate. The strict biological preference for the 23(S) epimer underscores the precision of CYP24A1 in directing the secosteroid toward stereo-retained lactonization. Understanding these stereochemical nuances, supported by rigorous synthetic and analytical protocols, is essential for drug development professionals engineering novel vitamin D analogs with targeted metabolic resistance or specific localized activities.

References

-

Isolation and identification of 23,25-dihydroxyvitamin D3, an in vivo metabolite of vitamin D3. Biochemistry, 1981.[Link]

-

23S,25-dihydroxyvitamin D3 as a circulating metabolite of vitamin D3. Its role in 25-hydroxyvitamin D3-26,23-lactone biosynthesis. Journal of Biological Chemistry, 1982.[Link]

-

Stereo-retained and stereo-selective lactonization of four diastereoisomers of 23,25,26-trihydroxyvitamin D3 in homogenates of kidney from vitamin D-supplemented chicks. Journal of Biological Chemistry, 1985.[Link]

-

Concise synthesis of 23-hydroxylated vitamin D3 metabolites. The Journal of Steroid Biochemistry and Molecular Biology, 2019.[Link]

-

Vitamin D Metabolism and Profiling in Veterinary Species. International Journal of Molecular Sciences, 2020.[Link]

The Non-Classical Vitamin D Metabolome: The Role of (23R)-23,25-Dihydroxycholecalciferol in Bone Metabolism

Executive Summary

Classically, bone metabolism and calcium homeostasis are governed by the 1α-hydroxylation of 25-hydroxyvitamin D3 (25(OH)D3) to the potent hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, the vitamin D metabolome is highly complex, featuring multiple catabolic and alternative signaling pathways that prevent hypercalcemic toxicity while maintaining skeletal integrity[1]. Among these, the C-23 hydroxylation pathway produces (23R)-23,25-dihydroxycholecalciferol (hereafter referred to as 23R,25(OH)2D3). Once dismissed merely as a degradation intermediate en route to lactone formation, 23R,25(OH)2D3 is now recognized for its unique pharmacokinetic profile and its role as a highly efficient precursor to 23-keto-25-hydroxyvitamin D3, a metabolite with potent Vitamin D Receptor (VDR) affinity[2].

This technical guide explores the enzymatic origins, mechanistic functions, and analytical methodologies required to study 23R,25(OH)2D3 in the context of bone metabolism.

Metabolic Origins: The C-23 Hydroxylation Pathway

The enzyme CYP24A1 (24-hydroxylase) is the primary regulator of vitamin D toxicity, catalyzing a multi-step catabolic cascade. Interestingly, CYP24A1 exhibits a bifurcated catalytic mechanism, initiating either C-24 or C-23 hydroxylation depending on the species and substrate concentration. While the 23S-epimer is the primary natural precursor to 25(OH)D3-26,23-lactone, the 23R-epimer (23R,25(OH)2D3) is generated concurrently and serves as a critical substrate for further oxidation[3].

Furthermore, hepatic and intestinal CYP3A4 also contributes to the 23R-hydroxylation of vitamin D metabolites. CYP3A4 promotes the 23R-mediated conversion of active metabolites, providing an extra-renal mechanism for modulating systemic calcium levels and protecting the bone matrix from excessive osteoclastogenesis[4].

Mechanistic Role in Bone Metabolism and Calcium Homeostasis

Precursor to High-Affinity VDR Ligands

The most profound impact of 23R,25(OH)2D3 on bone metabolism lies in its downstream conversion. In vitro studies utilizing kidney homogenates have demonstrated that the R-stereoisomer of 23,25(OH)2D3 is a 10-fold more efficient precursor to 23-keto-25-hydroxyvitamin D3 than its naturally occurring S-counterpart[2].

Remarkably, 23-keto-25(OH)D3 exhibits a higher affinity for the VDR and the vitamin D binding protein (DBP) than 25(OH)D3 itself[5]. This represents the first known side-chain modification of 25(OH)D3 (lacking a 1α-hydroxyl group) that enhances VDR binding. By binding the VDR with high affinity, this downstream metabolite stimulates intestinal calcium transport, providing the necessary systemic calcium for bone mineralization without triggering the severe bone calcium resorption associated with toxic doses of 1,25(OH)2D3[2].

Biased Agonism and RORα/γ Modulation

Beyond classical VDR signaling, non-classical hydroxy-metabolites, including 23R,25(OH)2D3, act as biased agonists on the VDR and inverse agonists on retinoic acid receptor-related orphan receptors (RORα and RORγ)[6]. By modulating these nuclear receptors, 23R,25(OH)2D3 fine-tunes the transcriptional regulation of osteoblast differentiation. This alternative signaling axis acts as a biochemical buffer, preventing toxic calcium mobilization from the bone matrix during periods of high vitamin D intake and ensuring that bone structural integrity is maintained.

Quantitative Profiling of Vitamin D Metabolites

To contextualize the role of 23R,25(OH)2D3, it is critical to compare its circulating concentrations and receptor affinities against other key metabolites in the vitamin D pathway. Recent advancements in LC-MS/MS have allowed for the absolute quantification of 23R,25(OH)2D3 in human serum for the first time[7].

| Metabolite | Primary Enzyme | Receptor Affinity (VDR) | Circulating Concentration (Healthy) | Biological Function in Bone |

| 1α,25(OH)2D3 | CYP27B1 | Very High (Standard) | ~0.027 nmol/L | Classical calcium mobilization & bone resorption |

| 25(OH)D3 | CYP2R1, CYP27A1 | Low | ~50 - 100 nmol/L | Major circulating reservoir |

| 24R,25(OH)2D3 | CYP24A1 | Low | ~2 - 10 nmol/L | Fracture healing, bone matrix formation |

| (23R)-23,25(OH)2D3 | CYP24A1, CYP3A4 | Moderate (Precursor) | ~0.427 nmol/L | Precursor to 23-keto-25(OH)D3; ROR inverse agonist |

| 23-keto-25(OH)D3 | Unknown (Oxidation) | High | Trace | Stimulates intestinal Ca2+ transport |

Pathway Visualization

Metabolic pathway of (23R)-23,25(OH)2D3 and its regulatory influence on bone metabolism.

Analytical Challenges and Validated Experimental Protocol

Quantifying 23R,25(OH)2D3 in human plasma is analytically daunting. It is isobaric with 24R,25(OH)2D3, 1α,25(OH)2D3, and various epimers (e.g., 3-epi-25(OH)D3). Standard reverse-phase LC-MS/MS fails to resolve these positional isomers. To establish a self-validating and highly accurate system, the following protocol utilizes chemical derivatization and sub-ambient column cooling.

Step-by-Step Methodology: LC-MS/MS Quantification of 23R,25(OH)2D3

Phase 1: Sample Preparation & Self-Validating Extraction

-

Aliquot 200 µL of human plasma/serum into a microcentrifuge tube.

-

Causality Check (Self-Validation): Add 20 µL of a deuterated internal standard mix (e.g., d6-23R,25(OH)2D3). This ensures that any matrix effects or extraction losses are mathematically corrected during quantification, validating the integrity of the run.

-

Add 800 µL of ice-cold acetonitrile (ACN) to precipitate plasma proteins. Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

Phase 2: Solid Phase Extraction (SPE)

-

Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL methanol followed by 1 mL LC-MS grade water.

-

Load the supernatant onto the cartridge. Wash with 1 mL of 20% methanol in water to remove polar interferences.

-

Elute the vitamin D metabolites using 1 mL of 100% acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

Phase 3: Chemical Derivatization (PTAD) Causality for Derivatization: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) reacts specifically with the cis-diene structure of secosteroids via a Diels-Alder cycloaddition. This shifts the molecular weight out of the low-mass lipid interference region and adds a highly ionizable triazole moiety, increasing ESI+ ionization efficiency by up to 100-fold.

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of 0.1 mg/mL PTAD reagent (dissolved in ethyl acetate).

-

Incubate at room temperature for 30 minutes in the dark.

-

Quench the reaction with 50 µL of ethanol and evaporate to dryness. Reconstitute in 100 µL of the initial mobile phase (e.g., 60% methanol/water with 0.1% formic acid).

Phase 4: Cooled LC-MS/MS Analysis Causality for Cooled Chromatography: Vitamin D metabolites are rigid secosteroids. Positional isomers like 23R,25(OH)2D3 and 24R,25(OH)2D3 have nearly identical hydrophobicity. By lowering the column temperature, the kinetic energy of the mobile phase is reduced, which increases the residence time and enhances the stationary phase's ability to discriminate between the subtle steric differences of the C-23 vs. C-24 hydroxyl groups.

-

Inject 10 µL onto a High-Strength Silica (HSS) C18 column (2.1 x 100 mm, 1.8 µm).

-

Critical Step: Set the column oven temperature strictly to 15°C.

-

Run a gradient elution using Water + 0.1% Formic Acid (Mobile Phase A) and Methanol + 0.1% Formic Acid (Mobile Phase B).

-

Detect via positive electrospray ionization (ESI+) using Dynamic Multiple Reaction Monitoring (dMRM) targeting the specific PTAD-adduct transitions for 23R,25(OH)2D3.

Sources

- 1. ovid.com [ovid.com]

- 2. 23-Keto-25-hydroxyvitamin D3: a vitamin D3 metabolite with high affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 23S,25-dihydroxyvitamin D3 as a circulating metabolite of vitamin D3. Its role in 25-hydroxyvitamin D3-26,23-lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-enm.org [e-enm.org]

- 5. 23-Keto-25-hydroxyvitamin D3: a vitamin D3 metabolite with high affinity for the 1,25-dihydroxyvitamin D specific cytosol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENDOGENOUSLY PRODUCED NONCLASSICAL VITAMIN D HYDROXY-METABOLITES ACT AS “BIASED” AGONISTS ON VDR AND INVERSE AGONISTS ON RORα AND RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Function of 23-Hydroxylation in Vitamin D Activity: Metabolic Pathways, Biological Significance, and Pharmacological Targeting

Executive Summary

Vitamin D3 undergoes sequential hydroxylations to reach its active hormonal state, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3]. To maintain calcium homeostasis and prevent hypercalcemia, the mitochondrial cytochrome P450 enzyme CYP24A1 initiates the catabolism of this active hormone. While historically viewed strictly as a 24-hydroxylase leading to the inactive excretory product calcitroic acid, CYP24A1 is a bifunctional enzyme that concurrently drives a distinct C-23 hydroxylation pathway. Understanding the 23-hydroxylation pathway is critical for drug development, as its terminal product, 1,25(OH)2D3-26,23-lactone, exhibits unique biological activities, including Vitamin D Receptor (VDR) antagonism and the inhibition of osteoclastogenesis.

Mechanistic Insights: The Bifunctionality of CYP24A1

The metabolic clearance of 1,25(OH)2D3 is dictated by the bifunctional nature of CYP24A1, which orchestrates two divergent oxidative cascades: the C-24 and C-23 pathways. The ratio of C-24 to C-23 hydroxylation is highly species-dependent. In humans, the initial reaction ratio of C-23 to C-24 is approximately 1:4, whereas in rodents, the enzyme acts predominantly as a 24-hydroxylase with a ratio skewed to approximately 1:25, as demonstrated in 1[1].

The C-23 pathway involves a four-step sequential oxidation:

-

Initial hydroxylation at the 23S position to form 23S,25(OH)2D3.

-

Subsequent hydroxylation at C-26.

-

Oxidation to form a lactol intermediate.

-

Final oxidation yielding the 26,23-lactone ring[2].

Mutagenesis studies have pinpointed the structural basis for this bifunctionality. A single amino acid substitution in human CYP24A1 (A326G) alters the substrate-binding pocket, shifting the enzyme's profile from predominantly 24-hydroxylation to favoring 23-hydroxylation, highlighting the delicate structural balance governing these 3[4][3].

CYP24A1-mediated C24 and C23 hydroxylation pathways of 1,25(OH)2D3.

Biological Activity of 26,23-Lactones

Unlike calcitroic acid, which is biologically inert and targeted for biliary excretion, the 26,23-lactone retains substantial binding affinity for the VDR, making it a functional component of the 5[5]. This structural nuance endows the lactone with distinct physiological roles:

-

Bone Metabolism: Conditioned media from lactone-treated cells significantly inhibits multinucleate osteoclast formation. This indicates that 23-hydroxylation acts as a negative regulator of bone resorption, contrasting with the bone-mobilizing effects of the parent hormone[6].

-

Receptor Antagonism: In specific tissue contexts, the lactone functions as a VDR antagonist, competing with 1,25(OH)2D3 without inducing the full spectrum of genomic activation, a property heavily investigated in 7[7].

Table 1: Quantitative Pathway Flux and Metabolite Activity Profiles

| Entity / Metabolite | C23:C24 Pathway Ratio | VDR Binding Affinity | Osteoclastogenesis (Bone Resorption) | Intestinal Ca2+ Absorption |

| Human CYP24A1 Flux | ~1:4 | N/A | N/A | N/A |

| Rat CYP24A1 Flux | ~1:25 | N/A | N/A | N/A |

| 1,25(OH)2D3 | N/A | High (Reference Agonist) | Stimulates | Stimulates |

| 26,23-Lactone | N/A | Moderate (Partial Antagonist) | Inhibits | Stimulates |

| Calcitroic Acid | N/A | Negligible | No Effect | No Effect |

Pharmacological Implications: 23-Fluorination

Because 23-hydroxylation is a major clearance pathway in humans, medicinal chemists have targeted the C-23 position to extend the half-life and potency of vitamin D analogs. By introducing highly electronegative fluorine atoms at C-23 (e.g., via deoxy-fluorination using N,N-diethylaminosulfur trifluoride), the molecule becomes highly resistant to2[2].

A prime clinical example is Falecalcitriol (26,27-hexafluoro-1,25-dihydroxyvitamin D3). The fluorination blocks the lactonization pathway, resulting in a compound with a longer duration of action, which is utilized clinically in Japan for the treatment of 4[4].

Experimental Methodologies: Profiling 23-Hydroxylation Activity

Standard radiometric assays using tritiated substrates (e.g., 1,25(OH)2[26,27-3H]D3) are historically common but lack the resolving power to distinguish isobaric intermediates of the C-23 and C-24 pathways. To accurately quantify metabolic flux and ensure a self-validating experimental system, researchers must couple recombinant CYP24A1 assays with high-resolution LC-MS/MS. The use of liquid-liquid extraction (LLE) over standard protein precipitation is a critical causality factor here: LLE ensures the removal of hydrophilic matrix components that cause severe ion suppression in the MS source, allowing for the precise quantification of low-abundance lactone intermediates.

LC-MS/MS workflow for profiling CYP24A1 metabolic flux.

Protocol: In Vitro CYP24A1 Metabolism Assay and LC-MS/MS Quantification

-

Recombinant Enzyme Preparation: Co-express human CYP24A1 with adrenodoxin (ADX) and adrenodoxin reductase (ADR) in E. coli.

-

Causality Note: CYP24A1 is a mitochondrial P450; it strictly requires the ADX/ADR redox partner system for efficient electron transfer from NADPH. Assays lacking these partners will yield false-negative metabolic flux.

-

-

Substrate Incubation:

-

Prepare a reaction mixture (1 mL) containing 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 μM recombinant CYP24A1, and 5 μM 1,25(OH)2D3.

-

Causality Note: EDTA is mandatory to chelate trace heavy metals that catalyze non-enzymatic auto-oxidation of the secosteroid triene system, which would otherwise create artifactual oxidative peaks during MS analysis.

-

Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 30 minutes.

-

-

Reaction Termination & Liquid-Liquid Extraction (LLE):

-

Quench the reaction with 1 mL of ice-cold ethyl acetate.

-

Vortex vigorously for 2 minutes and centrifuge at 3,000 × g for 10 minutes.

-

Causality Note: Ethyl acetate effectively partitions the hydrophobic vitamin D metabolites into the organic layer while simultaneously precipitating the CYP450 proteins, providing a cleaner extract for MS than acetonitrile precipitation.

-

Transfer the upper organic phase to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the residue in 100 μL of initial mobile phase (e.g., 70% Methanol / 30% Water with 0.1% Formic Acid).

-

Inject onto a C18 reversed-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for the 26,23-lactone (e.g., m/z 429 -> 393) versus calcitroic acid to quantify the exact C-23 vs C-24 pathway flux.

-

Conclusion

The 23-hydroxylation of vitamin D is not merely a secondary catabolic shunt, but a biologically significant pathway yielding active lactone metabolites that modulate bone resorption and VDR signaling. By profiling this pathway using high-resolution LC-MS/MS and leveraging structural modifications like 23-fluorination, drug development professionals can design next-generation VDR modulators with highly tailored pharmacokinetic and pharmacodynamic profiles.

References

- Biological activity assessment of 1 alpha,25-dihydroxyvitamin D3-26,23-lactone and its intermediate metabolites in vivo and in vitro.Endocrinology / NIH.

- Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system.FASEB Journal / NIH.

- Vitamin D Metabolism, Mechanism of Action, and Clinical Applications.Frontiers in Hormone Research / NIH.

- Synthesis and CYP24A1-Dependent Metabolism of 23-Fluorin

- Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (calcitriol lactone) and its derivatives.Journal of Steroid Biochemistry and Molecular Biology / NIH.

- CYP24A1 catalyzes the catabolism of 1,25-(OH)2D3 (1) and 25-OH-D3 (1a)...

- The vitamin D metabolome: An upd

Sources

- 1. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Biological activity assessment of 1 alpha,25-dihydroxyvitamin D3-26,23-lactone and its intermediate metabolites in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (calcitriol lactone) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Quantitative Determination of 23,25-Dihydroxyvitamin D3 in Biological Matrices

The user wants a detailed application note and protocol for the detection of 23,25-dihydroxyvitamin D3. This requires a comprehensive guide targeting researchers and scientists. I need to cover the 'why' (biological significance), the 'how' (different analytical methods), and provide actionable protocols. The structure should be logical and not a rigid template. I must explain the scientific principles behind the methods (E-E-A-T). All claims and protocols need to be backed by authoritative sources with in-text citations and a full reference list at the end. I also need to create tables for quantitative data and Graphviz diagrams for workflows.

Mental Sandbox Simulation:

-